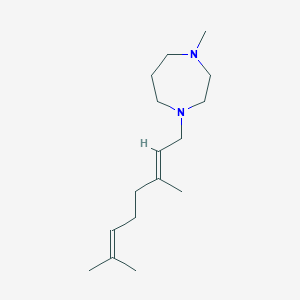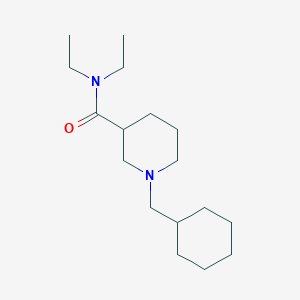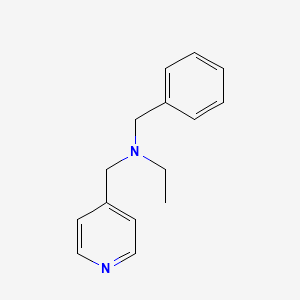![molecular formula C17H20ClNO2 B3851648 6-chloro-3-{[(cyclopropylmethyl)(propyl)amino]methyl}-4H-chromen-4-one](/img/structure/B3851648.png)
6-chloro-3-{[(cyclopropylmethyl)(propyl)amino]methyl}-4H-chromen-4-one
Vue d'ensemble
Description
6-chloro-3-{[(cyclopropylmethyl)(propyl)amino]methyl}-4H-chromen-4-one is a synthetic compound that belongs to the class of chromen-4-one derivatives. This compound has gained significant attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 6-chloro-3-{[(cyclopropylmethyl)(propyl)amino]methyl}-4H-chromen-4-one is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins involved in inflammation, cancer, and viral replication. It may also modulate the activity of neurotransmitters and receptors in the brain, leading to its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
6-chloro-3-{[(cyclopropylmethyl)(propyl)amino]methyl}-4H-chromen-4-one has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of inflammatory diseases. This compound has also been shown to induce apoptosis in cancer cells and inhibit the replication of certain viruses. Additionally, it has been found to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 6-chloro-3-{[(cyclopropylmethyl)(propyl)amino]methyl}-4H-chromen-4-one in lab experiments is its high potency and selectivity towards its target enzymes and proteins. This compound is also relatively easy to synthesize and purify, making it a suitable candidate for drug development studies. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated before its use in clinical trials.
Orientations Futures
There are several future directions for the research on 6-chloro-3-{[(cyclopropylmethyl)(propyl)amino]methyl}-4H-chromen-4-one. One of the areas of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to evaluate its efficacy and safety in animal models and clinical trials. Another area of interest is its potential use as an anti-cancer and anti-viral agent. The development of novel derivatives and analogs of this compound may lead to the discovery of more potent and selective therapeutic agents. Additionally, the elucidation of its mechanism of action and its interaction with target enzymes and proteins may provide insights into the pathogenesis of various diseases.
Applications De Recherche Scientifique
6-chloro-3-{[(cyclopropylmethyl)(propyl)amino]methyl}-4H-chromen-4-one has shown promising results in various scientific research studies. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
6-chloro-3-[[cyclopropylmethyl(propyl)amino]methyl]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2/c1-2-7-19(9-12-3-4-12)10-13-11-21-16-6-5-14(18)8-15(16)17(13)20/h5-6,8,11-12H,2-4,7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STWHYLRGCBFYTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)CC2=COC3=C(C2=O)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-{[(cyclopropylmethyl)(propyl)amino]methyl}-4H-chromen-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{benzyl[(4-methoxy-1-naphthyl)methyl]amino}ethanol](/img/structure/B3851579.png)

![3-{[bis(2-hydroxyethyl)amino]methyl}-6,8-dichloro-4H-chromen-4-one](/img/structure/B3851600.png)
![2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol hydrochloride](/img/structure/B3851606.png)

![1-[3-(benzyloxy)benzyl]-4-ethylpiperazine](/img/structure/B3851630.png)
![2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-6-ethoxyphenol](/img/structure/B3851633.png)

![N-[3-(dimethylamino)propyl]-N-(4-fluorobenzyl)-N',N'-dimethyl-1,3-propanediamine](/img/structure/B3851654.png)
![2-{4-[4-(benzyloxy)-3-methoxybenzyl]-1-piperazinyl}ethanol](/img/structure/B3851661.png)
![2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-4-nitrophenol](/img/structure/B3851673.png)
![N-[3-(dimethylamino)propyl]-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-N',N'-dimethyl-1,3-propanediamine](/img/structure/B3851678.png)